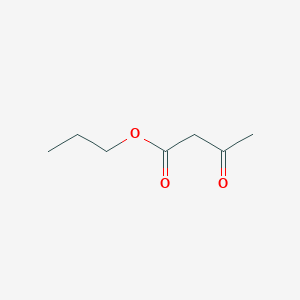

丙基乙酰乙酸酯

描述

Synthesis Analysis

Propyl acetoacetate can be synthesized through various methods. One approach involves the gold-catalyzed regioselective hydration of propargyl acetates, which is facilitated by a neighboring carbonyl group, demonstrating an atom-economical route to α-acyloxy methyl ketones. This method showcases the synthesis's efficiency and selectivity, crucial for producing high-purity propyl acetoacetate (Ghosh, Nayak, & Sahoo, 2011).

Molecular Structure Analysis

The molecular structure of propyl acetoacetate includes a propyl group attached to an acetoacetate moiety. This structure is significant for its reactivity and ability to undergo various chemical reactions. The acetoacetate group, in particular, is a functional moiety that can participate in nucleophilic addition reactions, esterification, and more, making propyl acetoacetate a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

Propyl acetoacetate undergoes several chemical reactions, including esterification and condensation, highlighting its utility in synthetic chemistry. For instance, it can be used in the synthesis of 4-acetoxy-2-propyltetrahydrothiophene through epoxidation and mesylation, followed by reaction with thioacetate, demonstrating its reactivity and utility in creating sulfur-containing heterocycles (Ma et al., 2015).

科学研究应用

1. 碳捕获与利用 (CCU) 技术 丙基乙酰乙酸酯在 CCU 技术中起着重要作用,CCU 技术是捕获和将 CO2 转化为有用材料的过程 . 在一项研究中,使用来自光合细菌红假单胞菌 SB1003 菌株的细胞提取物中的丙酮羧化酶 (AC) 从丙酮和 NaHCO3 中实现了乙酰乙酸酯的生产 . 该过程旨在将捕获的 CO2 转化为更有价值的材料,同时保持生产过程的碳中和 .

聚醚酚醛树脂的生产

乙酰乙酸酯封端的聚醚,丙基乙酰乙酸酯的衍生物,用于制备新型聚醚酚醛树脂 . 该树脂用于制备具有优异机械性能的互穿交联网络结构改性酚醛泡沫 . 乙酰乙酸酯封端的聚醚成功地改性了酚醛树脂,并将聚醚骨架引入树脂结构中 .

热固性塑料的制备

丙基乙酰乙酸酯用于热固性塑料的制备 . 这些材料的环境扫描电子显微镜 (ESEM) 图像显示,更灵活的乙酰乙酸酯-丙烯酸酯相以聚合物球体的形式分散在刚性乙酰乙酸酯-二乙烯基砜基质中 .

安全和危害

未来方向

作用机制

Target of Action

Propyl acetoacetate, a derivative of acetoacetic ester, primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes are responsible for converting acetate into acetyl coenzyme A (acetyl-CoA), a crucial molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial, with greatest expression in heart, skeletal muscle, and brown adipose tissue .

Mode of Action

The compound interacts with its targets through a series of reactions. The first step involves the formation of an enolate, a resonance-stabilized anion . This enolate can then act as a nucleophile in SN2 reactions, allowing for the addition of various groups . For instance, a propyl group can be added in a process known as enolate alkylation . Once the desired groups have been added, the ester can be removed through a mechanism called decarboxylation .

Biochemical Pathways

Propyl acetoacetate affects several biochemical pathways. It plays a role in the formation of acetyl-CoA, a key molecule in energy derivation and lipogenesis . Acetyl-CoA is also involved in the regulation of gene transcription and protein function, linking nutrient balance and cellular stress responses . Furthermore, propyl acetoacetate influences the proteome by affecting proteostasis, modulating the Unfolded Protein Response (UPR) and autophagy .

Result of Action

The action of propyl acetoacetate at the molecular and cellular level results in a range of effects. It can lead to the formation of ketones and other molecules . Additionally, it has been suggested that the compound can influence protein acetylation, a critical post-translational modification involved in regulating cell behavior . Alterations in protein acetylation status have been linked to multiple disease states, including cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propyl acetoacetate. For instance, the reaction conditions, such as the presence of a base and the type of solvent used, can affect the outcome of the reactions involving this compound . Moreover, the physiological environment, including nutrient availability and cellular stress responses, can impact the compound’s role in cellular metabolism .

属性

IUPAC Name |

propyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFMVMDBNLMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170394 | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1779-60-8 | |

| Record name | Propyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHP3NNH2R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the main applications of propyl acetoacetate in materials science?

A1: Propyl acetoacetate is a versatile building block for synthesizing polymers with tailored properties. For instance, it can be incorporated into siloxane-based polymers to create solid polymer electrolytes for lithium-ion batteries. [, ] These polymers, often synthesized via hydrosilylation reactions and ring-opening polymerization, exhibit ionic conductivity, making them promising materials for energy storage applications. [, ] The conductivity of these materials can be further tuned by modifying the polymer backbone and the type of lithium salt used. [, ]

Q2: Can you explain the role of propyl acetoacetate in organic synthesis, particularly in heterocyclic chemistry?

A2: Propyl acetoacetate is a valuable reagent in multicomponent reactions, particularly in the synthesis of heterocycles like isoxazol-5(4H)-ones. [] These reactions, often catalyzed by compounds like potassium 2,5-dioxoimidazolidin-1-ide, offer an efficient route to diversely substituted isoxazole derivatives. [] The use of propyl acetoacetate, along with arylaldehydes and hydroxylamine hydrochloride, allows for the incorporation of specific substituents into the final isoxazole ring system. []

Q3: How does the structure of propyl acetoacetate influence its reactivity in polymerization reactions?

A3: Propyl acetoacetate contains both an ester and a ketone functionality. [, ] The presence of the terminal allyl group allows for further functionalization and polymerization. [, ] In the context of polymer electrolyte synthesis, the propyl acetoacetate group serves as an anion receptor, influencing the mobility of lithium ions within the polymer matrix. [, ] The length of the propyl group, compared to other alkyl substituents, can impact the flexibility of the polymer chain and ultimately its ionic conductivity. [, ]

Q4: Are there any environmental concerns related to the use and disposal of propyl acetoacetate?

A4: While the provided research papers [, , ] primarily focus on the synthesis and applications of propyl acetoacetate-derived materials, they do not delve into the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop sustainable waste management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)

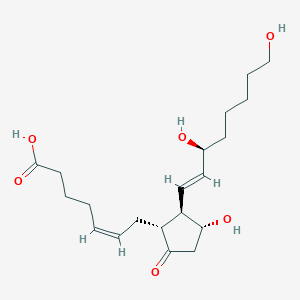

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)

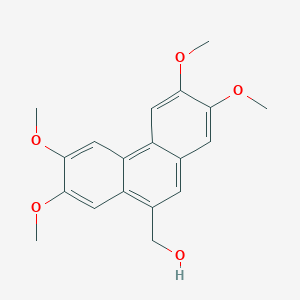

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)